2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate 2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 72727-56-1
VCID: VC18436671
InChI: InChI=1S/C18H30O2/c1-14(2)8-6-9-16-10-7-11-18(5,12-16)17(19)20-13-15(3)4/h8,10,15H,6-7,9,11-13H2,1-5H3
SMILES:
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol

2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate

CAS No.: 72727-56-1

Cat. No.: VC18436671

Molecular Formula: C18H30O2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate - 72727-56-1

Specification

CAS No. 72727-56-1
Molecular Formula C18H30O2
Molecular Weight 278.4 g/mol
IUPAC Name 2-methylpropyl 1-methyl-3-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C18H30O2/c1-14(2)8-6-9-16-10-7-11-18(5,12-16)17(19)20-13-15(3)4/h8,10,15H,6-7,9,11-13H2,1-5H3
Standard InChI Key MWSFCHQEVONRLO-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)C1(CCC=C(C1)CCC=C(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is characterized by the molecular formula C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_{2} and a molecular weight of 278.43 g/mol . Its systematic IUPAC name, 2-methylpropyl 1-methyl-3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate, reflects its ester functional group and branched alkene substituents. Key identifiers include:

PropertyValueSource
CAS Registry Number72727-56-1
EINECS Number276-789-2
Molecular FormulaC18H30O2\text{C}_{18}\text{H}_{30}\text{O}_{2}
Synonyms1-Methyl-3-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxylic acid 2-methylpropyl ester; 3-Cyclohexene-1-carboxylic acid, 1-methyl-3-(4-methyl-3-penten-1-yl)-, 2-methylpropyl ester

Structural Isomerism and Confounding Data

A positional isomer, 2-methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate (CAS 72727-55-0), is frequently documented in literature . While both isomers share the molecular formula C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_{2}, their structural differences arise from the substitution position on the cyclohexene ring (3- vs. 4-). The 4-substituted isomer has been more extensively characterized, with available data including:

  • InChI: InChI=1S/C18H30O2/c1-14(2)7-6-8-16-9-11-18(5,12-10-16)17(19)20-13-15(3)4/h7,9,15H,6,8,10-13H2,1-5H3

  • SMILES: CC(C)COC(=O)C1(CCC(=CC1)CCC=C(C)C)C

For the target 3-substituted compound, analogous structural descriptors are absent in available sources, highlighting a critical research gap.

Physical and Chemical Properties

Experimental Data for the 4-Substituted Isomer

While direct measurements for the 3-substituted compound are unavailable, its 4-substituted isomer exhibits the following properties :

PropertyValue
Density0.925 g/cm³
Boiling Point340.7°C at 760 mmHg
Refractive Index1.473
Flash Point153.3°C
Vapor Pressure8.47×1058.47 \times 10^{-5} mmHg at 25°C

Reactivity and Functional Group Behavior

As an ester, the compound is expected to undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and alcohol derivatives. The cyclohexene ring’s double bond may participate in addition reactions, while the pendant alkenyl group (4-methyl-3-pentenyl) could engage in polymerization or oxidation processes.

Synthesis and Industrial Production

Synthetic Pathways

  • Fischer Esterification: Reaction of cyclohexenecarboxylic acid with 2-methylpropanol under acidic conditions.

  • Acylation: Employing acyl chlorides and alcohols in the presence of base catalysts.

The lack of patented methods (as noted in ) suggests either proprietary manufacturing processes or limited industrial adoption.

Research Directions and Challenges

Priority Areas for Study

  • Synthetic Optimization: Developing efficient routes for the 3-substituted isomer.

  • Spectroscopic Characterization: Obtaining NMR, IR, and mass spectrometry data.

  • Toxicological Profiling: Assessing acute and chronic toxicity.

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